1-Methyl-2,3-dihydroimidazo[1,2-c]quinazolin-1-ium
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Overview
Description
1-METHYL-2H,3H-IMIDAZO[1,2-C]QUINAZOLIN-1-IUM is a heterocyclic compound that features a fused imidazole and quinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-2H,3H-IMIDAZO[1,2-C]QUINAZOLIN-1-IUM typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-amino acids and 2-methyl quinolines in an iodine-mediated decarboxylative cyclization reaction . This method is advantageous as it operates under metal-free conditions and provides moderate to good yields.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent systems are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-2H,3H-IMIDAZO[1,2-C]QUINAZOLIN-1-IUM undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like molecular oxygen or iodine.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Iodine, molecular oxygen.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
1-METHYL-2H,3H-IMIDAZO[1,2-C]QUINAZOLIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-2H,3H-IMIDAZO[1,2-C]QUINAZOLIN-1-IUM involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Imidazo[1,5-a]quinolines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Quinazoline Derivatives: Known for their broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Indole Derivatives: These compounds also possess a fused ring system and are widely studied for their diverse biological activities.
Uniqueness: 1-METHYL-2H,3H-IMIDAZO[1,2-C]QUINAZOLIN-1-IUM is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C11H12N3+ |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
1-methyl-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium |
InChI |
InChI=1S/C11H12N3/c1-13-6-7-14-8-12-10-5-3-2-4-9(10)11(13)14/h2-5,8H,6-7H2,1H3/q+1 |
InChI Key |
FNIWBKLQVBSFAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC[N+]2=C1C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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